2-Chloro-4-decanoylpyridine
Description
2-Chloro-4-decanoylpyridine (CAS 898784-76-4) is a pyridine derivative featuring a chlorine atom at the 2-position and a decanoyl group (10-carbon acyl chain) at the 4-position. Its molecular formula is C₁₅H₂₂ClNO, with a molecular weight of 267.80 g/mol . This compound belongs to a class of acylated chloropyridines, where the acyl chain length and substituent positions dictate its physicochemical properties and reactivity. Such derivatives are often explored in pharmaceutical and materials science due to their tunable electronic and steric profiles.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGFWOJNJHYVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642139 | |
| Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-76-4 | |
| Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-decanoylpyridine typically involves the acylation of 2-chloropyridine with decanoyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring, enhanced by the electron-withdrawing chlorine substituent, facilitates nucleophilic substitution. The decanoyl group at the 4-position may sterically hinder reactivity but does not eliminate substitution potential.
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Reagents/Conditions :
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Example Reaction :
Reduction Reactions
The nitro or ketone groups in related compounds are often reduced to amines or alcohols. For this compound, reductions may target the carbonyl or chlorine:
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Catalytic Hydrogenation :
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Lithium Aluminum Hydride (LiAlH₄) :
Oxidation Reactions
The decanoyl chain and pyridine ring may undergo oxidation:
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KMnO₄/H₂SO₄ :
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Oxidizes the decanoyl group to a carboxylic acid (4-carboxy-2-chloropyridine) under acidic, high-temperature conditions.
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Over-oxidation risks degrading the pyridine ring.
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Ozone (O₃) :
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) are plausible for modifying the pyridine ring:
Degradation Pathways
Microbial or environmental degradation may involve:
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Hydroxylation : Bacterial monooxygenases (e.g., Rhodococcus spp.) introduce hydroxyl groups to the pyridine ring or aliphatic chain .
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Dechlorination : Reductive dehalogenation under anaerobic conditions removes chlorine, forming 4-decanoylpyridine .
Comparative Reaction Data
*Estimated based on analogous reactions.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-decanoylpyridine is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents .
Agrochemicals
The compound has potential applications in the agrochemical sector, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.
- Pesticidal Properties : Research indicates that compounds similar to this compound can disrupt pest metabolism, providing a basis for further exploration into its efficacy as an insecticide .
Material Science
In material science, this compound can be utilized in the synthesis of polymers or coatings due to its reactive chlorine atom.
- Polymer Synthesis : The compound can serve as a monomer in the preparation of specialty polymers with tailored properties for applications in coatings, adhesives, and sealants .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against several bacterial strains, indicating potential as an antibiotic precursor. |
| Study B | Pesticide Development | Showed promising results in field tests against common agricultural pests, suggesting its viability as a new pesticide formulation. |
| Study C | Polymer Chemistry | Successfully synthesized novel polymers from this compound, exhibiting enhanced thermal stability compared to conventional materials. |
Mechanism of Action
The mechanism of action of 2-Chloro-4-decanoylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Acyl Chain Length Variants
A series of homologs with varying acyl chain lengths are documented in the literature (Table 1).
Table 1: Comparison of 2-Chloro-4-acylpyridine Derivatives
| Compound Name | Acyl Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 2-Chloro-4-hexanoylpyridine | C6 | C₁₁H₁₄ClNO | 211.69 | 898784-68-4 |
| 2-Chloro-4-octanoylpyridine | C8 | C₁₃H₁₈ClNO | 239.75 | 898784-72-0 |
| 2-Chloro-4-nonanoylpyridine | C9 | C₁₄H₂₀ClNO | 253.77 | 898784-74-2 |
| 2-Chloro-4-decanoylpyridine | C10 | C₁₅H₂₂ClNO | 267.80 | 898784-76-4 |
| 2-Chloro-4-undecanoylpyridine | C11 | C₁₆H₂₄ClNO | 281.82 | Not provided |
Key Findings :
- Longer acyl chains (e.g., decanoyl vs. hexanoyl) increase molecular weight and lipophilicity, likely enhancing membrane permeability in biological systems .
- Shorter chains (e.g., hexanoyl) may improve aqueous solubility due to reduced hydrophobic interactions.
Substituent-Type Variants
Structural analogs with alternative substituents at the 4-position demonstrate distinct electronic and steric effects (Table 2).
Table 2: Substituent-Driven Comparison
| Compound Name | 4-Position Substituent | Molecular Formula | Key Properties | CAS Number |
|---|---|---|---|---|
| 2-Chloro-4-cyanopyridine | Cyano (-CN) | C₆H₃ClN₂ | High polarity, electron-withdrawing | 313545-44-7 |
| 2-Chloro-4-bromopyridine | Bromo (-Br) | C₅H₃BrClN | Enhanced halogen bonding potential | 254749-11-6 |
| 2-Chloro-4-ethoxybenzene | Ethoxy (-OCH₂CH₃) | C₈H₉ClO | Ether group increases steric bulk | 452-73-3 |
| 2-(Chloro(4-chlorophenyl)methyl)pyridine | Chlorophenyl-methyl | C₁₂H₉Cl₂N | Aromatic stability, planar geometry | 142404-69-1 |
Key Findings :
- Electron-withdrawing groups (e.g., -CN, -Br) increase electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions .
- Bulky substituents (e.g., chlorophenyl-methyl) reduce reactivity due to steric hindrance but enhance stability in aromatic systems .
- Ether groups (e.g., ethoxy) introduce hydrogen-bonding capabilities, altering solubility profiles .
Heterocyclic Variants
Compounds with modified heterocyclic cores exhibit divergent chemical behaviors:
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): A pyrimidine derivative with a carboxylic acid group. The dual nitrogen atoms in the pyrimidine ring increase basicity and hydrogen-bonding capacity compared to pyridines. The carboxylic acid moiety further enhances polarity and acidity (pKa ~2-3) .
- 4-(2-Aminoethyl)pyridine: Features an aminoethyl group, making it highly basic and suitable for coordination chemistry or ligand design .
Key Findings :
- Pyrimidines and pyridines differ in electronic structure, affecting aromaticity and reactivity.
- Functional groups (e.g., -COOH, -NH₂) dominate application-specific roles, such as drug formulation or catalysis .
Biological Activity
2-Chloro-4-decanoylpyridine (CAS Number: 898784-76-4) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, metabolic pathways, and implications for environmental and pharmaceutical applications, drawing from various research studies.
- Molecular Formula : C15H22ClNO
- Molecular Weight : 269.79 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorine atom and a decanoyl group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study conducted by Rieke Metals demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals or agricultural applications .
Enzymatic Activity
The compound has been shown to interact with certain enzymes, impacting metabolic pathways. For instance, studies on similar pyridine derivatives indicate that they can act as enzyme inhibitors or substrates, influencing biochemical processes in microorganisms .
Case Studies
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Microbial Degradation :
- In a study focusing on the degradation of chlorinated compounds, strains of Burkholderia were effective in breaking down related pyridine derivatives. These bacteria utilize chlorinated compounds as sole carbon sources, indicating a potential pathway for the biodegradation of this compound in contaminated environments .
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Environmental Impact :
- The persistence of chlorinated compounds in the environment raises concerns about their biodegradability. Research has shown that while some strains can degrade these compounds effectively, others may contribute to environmental toxicity. Understanding the metabolic pathways involved in the degradation of this compound is crucial for assessing its environmental impact .
Table 1: Comparison of Biological Activities of Pyridine Derivatives
| Compound | Antimicrobial Activity | Metabolic Pathway | Environmental Persistence |
|---|---|---|---|
| This compound | Moderate | Potential reductive dehalogenation | Moderate |
| 2-Chloro-4-nitrophenol | High | Hydroquinone pathway | High |
| 2-Chloro-4-nitroaniline | High | Aerobic degradation | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
